5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
The compound 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, sulfonate groups, and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 6-oxocyclohexa-2,4-dien-1-ylidene intermediate: This can be achieved through the oxidation of cyclohexadiene derivatives under controlled conditions.
Amination reactions:
Sulfonation: The sulfonate groups are introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The final step involves coupling the intermediates through condensation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Bromine compounds: Known for their reactivity and use in organic synthesis.
Noble gas compounds: Although less reactive, they have unique applications in chemistry.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C28H20N2O8S2-2 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)methylideneamino]-2-[(E)-2-[4-[(2-hydroxyphenyl)methylideneamino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2/c31-25-7-3-1-5-21(25)17-29-23-13-11-19(27(15-23)39(33,34)35)9-10-20-12-14-24(16-28(20)40(36,37)38)30-18-22-6-2-4-8-26(22)32/h1-18,31-32H,(H,33,34,35)(H,36,37,38)/p-2/b10-9+,29-17?,30-18? |
InChI Key |
FYCUGOLTTVWBAH-UUHNQIFESA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origin of Product |
United States |
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